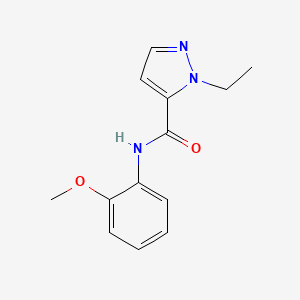

1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-16-11(8-9-14-16)13(17)15-10-6-4-5-7-12(10)18-2/h4-9H,3H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUQRNFLVCBQRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641920 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with 2-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and carboxamide group are susceptible to oxidation under controlled conditions:

-

Pyrazole Ring Oxidation :

Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or alkaline media selectively oxidizes the pyrazole ring. For example, oxidation at the C-4 position forms pyrazole-4-carboxylic acid derivatives, though this depends on reaction conditions . -

Ethyl Group Oxidation :

The ethyl substituent at the N-1 position can be oxidized to a ketone or carboxylic acid using agents like CrO₃ or RuO₄, though this requires careful optimization to avoid over-oxidation .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Pyrazole ring oxidation | KMnO₄, H₂SO₄, 60°C | Pyrazole-4-carboxylic acid derivative |

| Ethyl group oxidation | CrO₃, H₂O/AcOH, reflux | 1-(Oxoethyl)-pyrazole derivative |

Reduction Reactions

Reduction typically targets the carboxamide group or aromatic substituents:

-

Carboxamide Reduction :

Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, yielding 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazol-5-ylmethanamine . -

Methoxyphenyl Group Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic methoxyphenyl group to a cyclohexane derivative, altering steric and electronic properties .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Carboxamide reduction | LiAlH₄, anhydrous THF, reflux | Primary amine derivative |

| Aromatic ring reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | Cyclohexane-substituted pyrazole |

Substitution Reactions

The methoxyphenyl and pyrazole groups participate in nucleophilic and electrophilic substitutions:

-

Methoxy Group Demethylation :

BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group, forming 1-ethyl-N-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide . -

Electrophilic Aromatic Substitution :

Nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄/SO₃) occurs at the para position of the methoxyphenyl ring due to electron-donating effects .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Methoxy demethylation | BBr₃, CH₂Cl₂, 0°C → 25°C | Hydroxyphenyl derivative |

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 2-Nitrophenyl-substituted pyrazole |

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

HCl (6M) at reflux converts the carboxamide to a carboxylic acid (1-ethyl-1H-pyrazole-5-carboxylic acid) and 2-methoxyaniline . -

Basic Hydrolysis :

NaOH (10%) at 80°C yields the sodium salt of the carboxylic acid .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12 h | Pyrazole-5-carboxylic acid + aniline |

| Basic hydrolysis | NaOH (10%), 80°C, 6 h | Sodium carboxylate derivative |

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

The brominated pyrazole derivative reacts with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 5-Aryl-substituted pyrazole |

Key Research Findings

-

Regioselectivity in Substitution :

Substituents on the pyrazole ring direct electrophilic attacks to specific positions. For example, the carboxamide group at C-5 deactivates the ring, making C-4 more reactive toward electrophiles . -

Steric Effects :

The ethyl group at N-1 hinders reactions at the adjacent C-2 position, favoring reactivity at C-4 . -

Solvent Dependency :

Hydrolysis rates vary significantly with solvent polarity. For instance, acidic hydrolysis in DMF proceeds 3× faster than in H₂O due to improved solubility .

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazole derivatives, including 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide, exhibit significant anticancer activity. A study demonstrated that pyrazole compounds can induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The combination of these compounds with traditional chemotherapy agents like doxorubicin showed enhanced cytotoxic effects, suggesting a promising avenue for cancer treatment .

Antimicrobial Activity

Pyrazole derivatives have been evaluated for their antimicrobial properties. In vitro studies indicated that certain pyrazole carboxamide derivatives possess antifungal and antibacterial activities. For instance, a series of synthesized pyrazole derivatives exhibited significant inhibition against various microbial strains, highlighting their potential as new antimicrobial agents .

Anti-inflammatory Effects

Some studies have reported that pyrazole derivatives can exhibit anti-inflammatory properties. For example, compounds containing the pyrazole structure have shown effectiveness in reducing inflammation in animal models, making them candidates for treating inflammatory diseases .

Drug Development

The unique structural characteristics of this compound make it a valuable scaffold in drug design. Its ability to modulate biological pathways suggests its utility in developing novel therapeutics targeting cancer and infectious diseases. The compound's derivatives are being explored for their ability to inhibit specific enzymes involved in disease progression .

Synergistic Effects with Other Drugs

Research has also indicated that combining pyrazole derivatives with existing drugs can enhance therapeutic efficacy. For example, studies have shown synergistic effects when these compounds are used alongside traditional anticancer drugs, which may lead to lower dosages and reduced side effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Carboxamide Position : The target compound’s carboxamide at position 5 contrasts with analogs like 1-(3-chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide (position 3) . Position 5 carboxamides often enhance binding to enzymatic targets (e.g., Factor Xa in razaxaban) due to spatial compatibility .

- Electron-Donating vs. In contrast, Tolfenpyrad’s 4-chloro and benzyl groups enhance pesticidal activity via hydrophobic interactions .

Biological Activity

1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being studied for its antimicrobial, anti-inflammatory, and anticancer properties, among others. This article reviews the biological activity of this compound based on various research findings, including relevant case studies and data tables.

Chemical Structure and Properties

The compound features a unique structure characterized by an ethyl group, a methoxyphenyl group, and a carboxamide functional group. This combination contributes to its distinct chemical reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study reported that derivatives of pyrazole, including this compound, showed significant activity against various bacterial strains such as E. coli and Staphylococcus aureus . The mechanism often involves inhibition of bacterial enzyme activity or disruption of cell membrane integrity.

2. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) . In vitro studies have shown that it can reduce the release of pro-inflammatory cytokines like TNF-α and IL-6 .

Table 1: Anti-inflammatory Activity Comparison

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| This compound | 61–85 | 76–93 | 10 |

| Dexamethasone | 76 | 86 | 1 |

3. Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values indicating significant cytotoxicity . The mechanism involves inducing apoptosis in cancer cells and disrupting cell cycle progression.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 54.25 | Induction of apoptosis |

| HeLa | 38.44 | Cell cycle arrest |

| A549 (lung cancer) | 26 | Autophagy without apoptosis |

Case Studies

In a notable study, compounds similar to this compound were synthesized and evaluated for their biological activities. These derivatives were tested for their ability to inhibit the phosphorylation of HSP27 and the release of TNF-α in LPS-stimulated cells, demonstrating their potential as anti-inflammatory agents .

Another investigation focused on the use of this compound in conjunction with molecular docking studies to predict its interactions with VEGFR-2, a key target in cancer therapy . The findings suggest that this pyrazole derivative could serve as a lead compound for developing new anticancer therapies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance, it may inhibit key enzymes involved in inflammatory processes or interfere with signaling pathways critical for cancer cell survival and proliferation .

Q & A

Q. What are the common synthetic routes for preparing 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide and its derivatives?

The synthesis typically involves multi-step processes starting from pyrazole core templates. Key steps include:

- Cyclocondensation : Reacting ethyl acetoacetate with DMF-DMA and phenylhydrazine to form pyrazole esters .

- Carboxamide formation : Using thionyl chloride (SOCl₂) to convert carboxylic acids to acyl chlorides, followed by coupling with substituted anilines (e.g., 4-ethoxyaniline) in dichloromethane with triethylamine as a base .

- Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc) and crystallization via slow evaporation (e.g., ethyl acetate/hexane) .

Yields often range from 43% to 60%, depending on substituent reactivity and purification efficiency.

Q. Which spectroscopic and crystallographic methods are essential for characterizing pyrazole-carboxamide derivatives?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and regiochemistry (e.g., distinguishing between pyrazole N1 and N2 positions) .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

- X-ray Diffraction : Resolves dihedral angles between aromatic rings (e.g., 7.7° between pyrazole and phenyl rings) and hydrogen-bonding networks (e.g., N–H···N and C–H···π interactions) .

- Elemental Analysis : Validates purity (>95%) and molecular formula accuracy .

Q. How do substituents on the pyrazole ring influence the compound’s physicochemical properties?

- Electron-withdrawing groups (e.g., Cl, CF₃) : Increase metabolic stability but may reduce solubility .

- Methoxy groups (e.g., 2-methoxyphenyl) : Enhance lipophilicity and π-π stacking with aromatic residues in target proteins .

- Ethyl groups at N1 : Improve steric shielding, reducing enzymatic degradation .

Theoretical studies (DFT) can predict charge distribution and dipole moments, aiding in solubility optimization .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across pyrazole-carboxamide analogs?

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) and correlate with activity trends. For example, 3-trifluoromethyl groups enhance COX-2 inhibition but may increase cytotoxicity .

- Pharmacokinetic Profiling : Compare metabolic stability (e.g., microsomal assays) and membrane permeability (Caco-2 assays) to identify outliers .

- Crystallographic Overlays : Align X-ray structures with target proteins (e.g., TNF-α or mGluR5) to assess steric clashes or hydrogen-bond mismatches .

Q. How can molecular docking and QSAR studies predict target interactions?

- Docking Workflow : Use software like AutoDock Vina to model binding poses in targets (e.g., kinases or GPCRs). Key parameters include:

- QSAR Models : Train regression models using descriptors like LogP, polar surface area, and H-bond donors. For example, a higher LogP (>3.5) correlates with enhanced blood-brain barrier penetration .

Q. What experimental design considerations optimize reaction yields in multi-step syntheses?

- Stepwise Monitoring : Use TLC or HPLC to track intermediates (e.g., acyl chloride formation) and minimize side reactions .

- Reagent Selection : Phosphorus oxychloride (POCl₃) improves cyclization efficiency compared to PCl₅ due to milder conditions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in carboxamide coupling .

- Scale-Up Adjustments : Reduce excess reagents (e.g., SOCl₂ from 5 eq. to 2 eq.) to simplify purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.